molecular formula C7H3BrClF3O3S B1392995 2-Bromo-4-(trifluoromethoxy)benzene-1-sulfonyl chloride CAS No. 752132-49-3

2-Bromo-4-(trifluoromethoxy)benzene-1-sulfonyl chloride

Cat. No.: B1392995
CAS No.: 752132-49-3
M. Wt: 339.51 g/mol
InChI Key: VWWRUCDVDGRSNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-(trifluoromethoxy)benzene-1-sulfonyl chloride is an organosulfur compound with the molecular formula C7H3BrClF3O3S. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. It is characterized by the presence of bromine, trifluoromethoxy, and sulfonyl chloride functional groups, which contribute to its reactivity and versatility in chemical synthesis.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Bromo-4-(trifluoromethoxy)benzene-1-sulfonyl chloride plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is often used as a sulfonylating agent, which means it can introduce a sulfonyl group into other molecules. This interaction is essential in the modification of biomolecules, affecting their function and activity. For instance, it can react with amino acids, peptides, and proteins, leading to the formation of sulfonamide bonds, which are important in the development of pharmaceuticals .

Cellular Effects

The effects of this compound on cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. It has been observed that this compound can inhibit certain enzymes, leading to changes in metabolic pathways and cellular responses. These effects are crucial in understanding the compound’s potential therapeutic applications and its impact on cellular health .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to changes in gene expression and cellular activity. Additionally, the compound’s sulfonyl chloride group can react with nucleophiles, such as amino acids, forming stable sulfonamide bonds that alter the structure and function of proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been found that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to moisture or light. Long-term studies have shown that the compound can have lasting effects on cellular function, with some changes in cellular activity persisting even after the compound has been removed .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and metabolic activity. Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable response. Additionally, at high doses, the compound can exhibit toxic or adverse effects, highlighting the importance of careful dosage control in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes. The compound can affect metabolic flux and alter the levels of metabolites within cells. These interactions are crucial for understanding the compound’s role in biochemical reactions and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes and distributed to different cellular compartments. Its localization and accumulation within specific tissues can affect its activity and function, making it important to study these aspects in detail .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(trifluoromethoxy)benzene-1-sulfonyl chloride typically involves the reaction of 2-Bromo-4-(trifluoromethoxy)benzene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

    Starting Material: 2-Bromo-4-(trifluoromethoxy)benzene

    Reagent: Chlorosulfonic acid (HSO3Cl)

    Reaction Conditions: The reaction is typically conducted at low temperatures to prevent side reactions and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced reactors and precise control of reaction parameters ensures consistent product quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(trifluoromethoxy)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate derivatives, respectively.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts and boronic acids.

    Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Catalysts: Palladium catalysts for coupling reactions

    Solvents: Organic solvents such as dichloromethane, toluene, and acetonitrile

Major Products Formed

    Sulfonamides: Formed by reaction with amines

    Sulfonate Esters: Formed by reaction with alcohols

    Sulfonate Derivatives: Formed by reaction with thiols

Scientific Research Applications

2-Bromo-4-(trifluoromethoxy)benzene-1-sulfonyl chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the synthesis of bioactive compounds and pharmaceuticals.

    Medicine: Utilized in the development of drug candidates and medicinal chemistry research.

    Industry: Applied in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but lacks the bromine atom.

    2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride: Similar but with a trifluoromethyl group instead of trifluoromethoxy.

Uniqueness

2-Bromo-4-(trifluoromethoxy)benzene-1-sulfonyl chloride is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly useful in specific synthetic applications where these properties are advantageous.

Properties

IUPAC Name

2-bromo-4-(trifluoromethoxy)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClF3O3S/c8-5-3-4(15-7(10,11)12)1-2-6(5)16(9,13)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWWRUCDVDGRSNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)Br)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClF3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4-(trifluoromethoxy)benzene-1-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
2-Bromo-4-(trifluoromethoxy)benzene-1-sulfonyl chloride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-Bromo-4-(trifluoromethoxy)benzene-1-sulfonyl chloride
Reactant of Route 4
2-Bromo-4-(trifluoromethoxy)benzene-1-sulfonyl chloride
Reactant of Route 5
2-Bromo-4-(trifluoromethoxy)benzene-1-sulfonyl chloride
Reactant of Route 6
Reactant of Route 6
2-Bromo-4-(trifluoromethoxy)benzene-1-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.